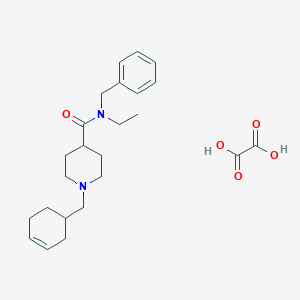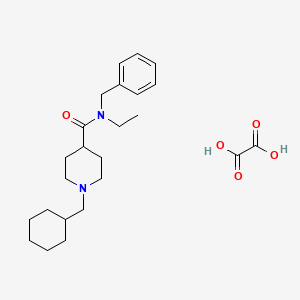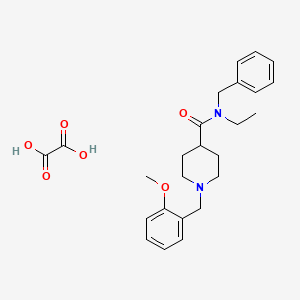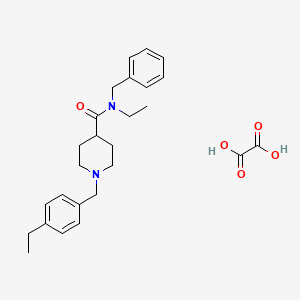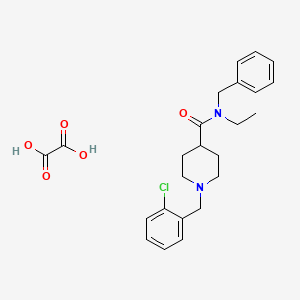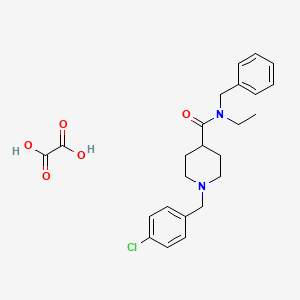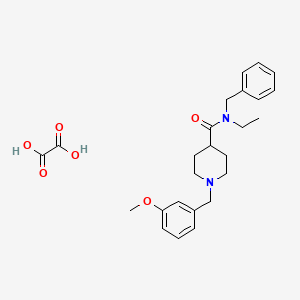
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate
Descripción general
Descripción
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as BU-100, is a synthetic opioid compound that has been studied for its potential use in pain management. This compound is a selective agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. BU-100 has shown promising results in preclinical studies, and further research is being conducted to explore its potential therapeutic applications.
Mecanismo De Acción
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate acts as a selective agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. When this compound binds to the mu opioid receptor, it activates a series of downstream signaling pathways that ultimately result in the inhibition of pain signals in the brain and spinal cord. This compound also activates the reward pathways in the brain, which can lead to the development of tolerance, dependence, and addiction with prolonged use.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesic effects in animal models, with a longer duration of action and fewer side effects compared to traditional opioids. This compound also produces less respiratory depression and constipation, which are common side effects of opioids. This compound has also been shown to reduce opioid cravings and withdrawal symptoms in animal models, suggesting that it may have potential use in the treatment of opioid addiction and withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments, including its potent analgesic effects, longer duration of action, and fewer side effects compared to traditional opioids. However, this compound is still in the preclinical stage of development, and further research is needed to determine its safety and efficacy in humans. Additionally, this compound may have potential for abuse and addiction, which should be carefully monitored in future studies.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, including:
1. Further preclinical studies to determine the safety and efficacy of this compound in humans.
2. Clinical trials to evaluate the potential use of this compound in pain management, particularly in the treatment of chronic pain.
3. Studies to determine the potential use of this compound in the treatment of opioid addiction and withdrawal.
4. Development of novel formulations of this compound to improve its pharmacokinetic and pharmacodynamic properties.
5. Studies to determine the potential for abuse and addiction with prolonged use of this compound.
Conclusion
This compound, or this compound, is a synthetic opioid compound that has shown promising results in preclinical studies for its potential use in pain management and the treatment of opioid addiction and withdrawal. This compound acts as a selective agonist of the mu opioid receptor, producing potent analgesic effects with fewer side effects compared to traditional opioids. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential use in pain management, particularly in the treatment of chronic pain. Preclinical studies have shown that this compound has potent analgesic effects, with a longer duration of action and fewer side effects compared to traditional opioids. This compound has also been studied for its potential use in the treatment of opioid addiction and withdrawal, as it has been shown to reduce opioid cravings and withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-25(18-19-8-5-4-6-9-19)23(26)21-12-14-24(15-13-21)17-20-10-7-11-22(16-20)27-2;3-1(4)2(5)6/h4-11,16,21H,3,12-15,17-18H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSGHBJYOGQQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)


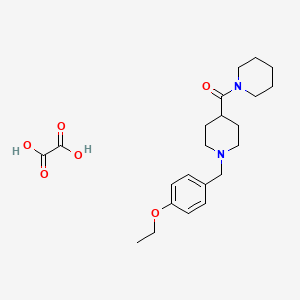

![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950062.png)
![1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950070.png)
